2-哌嗪-1-基苯并恶唑

概述

描述

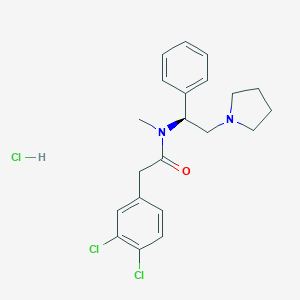

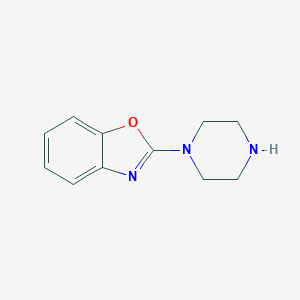

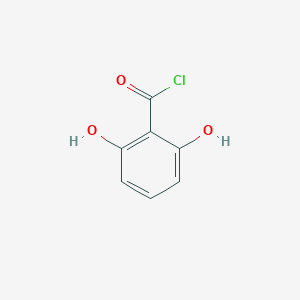

2-Piperazin-1-yl-benzooxazole is a chemical compound belonging to a class of molecules that feature a benzooxazole ring connected to a piperazine moiety. This structural configuration is notable for its presence in various pharmacological agents and research chemicals, offering a diverse range of biological activities. The interest in such molecules stems from their potential therapeutic applications and the fundamental insights they provide into molecular interactions and mechanisms.

Synthesis Analysis

The synthesis of compounds related to 2-Piperazin-1-yl-benzooxazole involves several key steps, including the functionalization of the benzooxazole core and its subsequent attachment to a piperazine unit. For example, a study detailed the design, synthesis, and evaluation of benzo[d]isoxazole derivatives linked to piperazine, showcasing the diverse synthetic routes available for such compounds (Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-yl-benzooxazole derivatives is characterized by X-ray diffraction studies, providing insights into their conformation and spatial arrangement. For instance, the crystal structure of closely related compounds revealed specific molecular conformations and intermolecular interactions, underscoring the importance of structural analysis in understanding the properties of these molecules (Mahesha et al., 2019).

科学研究应用

抗癌活性

2-哌嗪-1-基苯并恶唑衍生物已被合成并评估其作为抗癌剂的潜力。这些化合物对各种人类癌细胞系显示出细胞毒性,包括乳腺癌、宫颈癌、肝癌、皮肤癌和肺癌。 引入1,3,4-恶二唑-2-硫醇药效团增强了它们的疗效,某些衍生物显示出显著的细胞毒活性 .

抗菌活性

苯并恶唑衍生物,包括含有哌嗪-1-基部分的衍生物,因其抗菌特性而被研究。它们已针对一系列革兰氏阳性和革兰氏阴性细菌以及真菌菌株进行了测试。 一些化合物显示出与已知抗生素(如氧氟沙星)和抗真菌剂(如氟康唑)相当的MIC值,表明它们有潜力成为新的抗菌剂 .

药理相互作用

2-哌嗪-1-基苯并恶唑的芳基哌嗪部分是针对各种生物受体的通用模板。它已被用官能团修饰以改善与5-HT1A受体的相互作用,这些受体在治疗抑郁症和焦虑症等疾病中很重要。 这种结构灵活性的优点在于可以开发出具有多种药理活性的化合物 .

药物设计和合成

在药物化学中,苯并恶唑核心是创造新的生物材料的宝贵中间体。它的合成和结构修饰对于开发新型治疗剂至关重要。 苯并恶唑衍生物的设计,包括含有哌嗪基团的衍生物,是一个活跃的研究领域,其目标是增强其生物活性和药代动力学特性 .

抗增殖特性

长链芳基哌嗪 (LCAP) 衍生物,包括 2-哌嗪-1-基苯并恶唑,在癌症治疗中发挥着重要作用。它们单独或与其他治疗方法联合使用以抑制癌细胞中的增殖途径。 研究集中在开发能够有效抑制癌细胞生长的哌嗪衍生物 .

化学疗法增强

联合化疗是癌症治疗的常用方法,含有不止一个药效团的分子,每个药效团都具有不同的作用方式,是有益的。 2-哌嗪-1-基苯并恶唑衍生物,凭借其杂环混合结构,有可能用于最大限度地降低治疗毒性,同时最大限度地提高治疗效果 .

生物靶向

2-哌嗪-1-基苯并恶唑的结构多样性使其能够靶向广泛的生物途径。 它的衍生物已被探索其在配体-受体相互作用中的作用,旨在开发能够选择性结合并调节特定生物靶标的化合物 .

新型治疗剂

对苯并恶唑衍生物的持续研究是由对治疗对传统药物有抗性的疾病的新化学实体的需求驱动的。 2-哌嗪-1-基苯并恶唑及其衍生物是这种寻找能够提供更好疗效、更少副作用和改善患有各种疾病的患者生存率的创新治疗剂的一部分 .

安全和危害

2-Piperazin-1-yl-benzooxazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

作用机制

Target of Action

2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.

Mode of Action

The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by 2-Piperazin-1-yl-benzooxazole are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .

Pharmacokinetics

The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 2-Piperazin-1-yl-benzooxazole is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .

属性

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHIJZYKGDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349447 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111628-39-8 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)

![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)